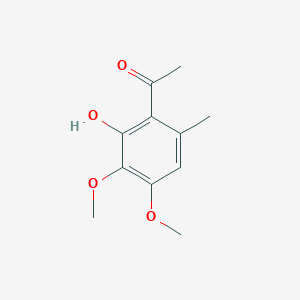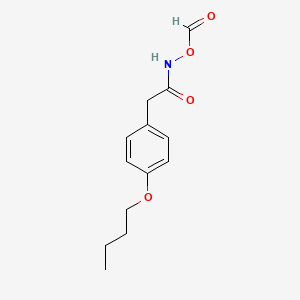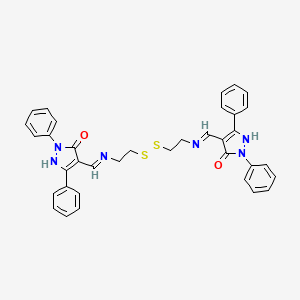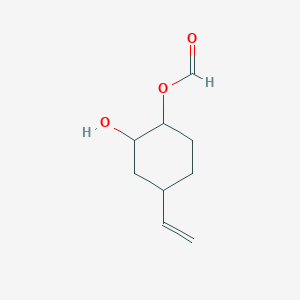
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclohexanediol, featuring an ethenyl group and a formate ester
Preparation Methods
The synthesis of 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanediol as the primary starting material.
Formylation: The formate ester is introduced by reacting the intermediate product with formic acid or a formylating agent.
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the formate ester to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the formate ester can undergo hydrolysis to release formic acid. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI) can be compared with similar compounds such as:
1,2-Cyclohexanediol,4-methyl-1-(1-methylethenyl)-: This compound has a methyl group instead of an ethenyl group, leading to different chemical properties and reactivity.
1,2-Cyclohexanediol,1-methyl-4-(1-methylethyl)-: The presence of a methyl group and a methylethyl group alters its chemical behavior compared to the ethenyl and formate groups in 1,2-Cyclohexanediol,4-ethenyl-,1-formate(9CI).
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(4-ethenyl-2-hydroxycyclohexyl) formate |
InChI |
InChI=1S/C9H14O3/c1-2-7-3-4-9(12-6-10)8(11)5-7/h2,6-9,11H,1,3-5H2 |
InChI Key |
YJWNLIAMRIUWFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C(C1)O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13794489.png)
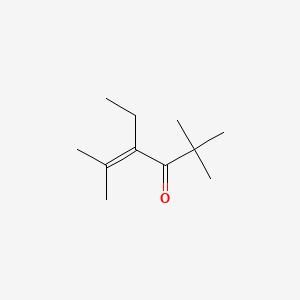
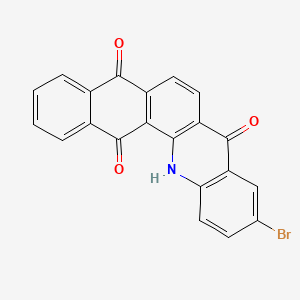
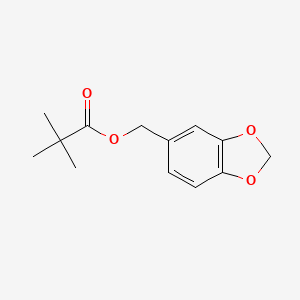

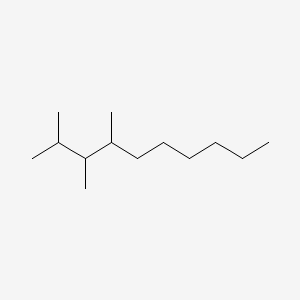
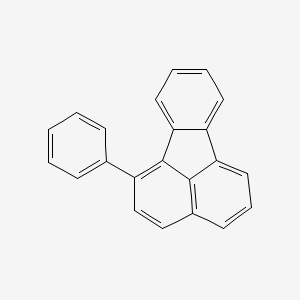
![N-benzyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13794534.png)
